1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride
Description
This compound belongs to the cyanine dye family, characterized by a conjugated polymethine chain bridging two nitrogen-containing heterocycles (indolium moieties). Its structure features a pentadienyl linker (five-carbon chain with alternating double bonds) and trimethyl substituents on both indolium rings. The chloride counterion enhances solubility in polar solvents, while the extended conjugation confers strong absorption in the visible-to-near-infrared (NIR) range, making it valuable in photodynamic therapy, optical imaging, and organic electronics .
Properties
IUPAC Name |
1,3,3-trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2.ClH/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVISPVDSKYDJKS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694764 | |
| Record name | 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54268-70-1 | |
| Record name | 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is synthesized primarily through a condensation reaction involving indolium salts and conjugated pentadienyl intermediates. The key aspects of the preparation include:
Starting Materials: The synthesis begins with 1,3,3-trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydroindol-2-ylidene)-penta-1,3-dienyl]-3H-indolium chloride or closely related indolium derivatives.
Reaction Mechanism: The formation involves a nucleophilic attack by the active methylene group of one indolium salt on the electrophilic site of the other, leading to the formation of the polymethine bridge (the pentadienyl chain) that links the two indolium moieties.
Reaction Medium: The presence of chloride ions is crucial as ligands to stabilize the ionic form of the product. Amyl acetate is commonly used as an extraction solvent in the purification steps, facilitating liquid-liquid extraction of the product from the reaction mixture.
Temperature and Time: The reaction typically proceeds under controlled heating to promote condensation without decomposition, although exact temperature and duration parameters vary depending on scale and specific protocols.
Industrial Production Methods
Industrial synthesis of this compound follows a scale-up of the laboratory condensation process with optimization for yield and purity:
Large-scale Reactors: Batch or continuous reactors equipped with temperature control and inert atmosphere capabilities are used to prevent oxidation or degradation.
Purification: Crystallization from suitable solvents or chromatographic techniques are employed to obtain high-purity crystalline powder.
Quality Control: Analytical methods such as HPLC, UV-Vis spectroscopy, and fluorescence measurements ensure product consistency, purity, and functionality.
Manufacturers: Companies like Chemodex produce this compound commercially, supplying it in various forms for research and industrial applications.
Chemical Reactions Involved in Preparation
The main chemical transformations and reagents involved are summarized below:
| Reaction Type | Role in Synthesis | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Condensation Reaction | Formation of polymethine bridge linking indolium units | Indolium salts, controlled heating | Cyanine dye with conjugated pentadienyl chain |
| Ion Association | Stabilization of ionic form | Chloride ions | Formation of stable indolium chloride salt |
| Extraction | Purification of product | Amyl acetate solvent | Isolation of pure compound |
Detailed Research Findings on Preparation
Ion Associate Formation: The compound’s preparation involves the formation of ion associates, especially with chloride ions, which stabilize the positively charged indolium nitrogen and influence solubility and crystallinity.
Chromogenic Reaction Relevance: Though primarily a synthetic step, the compound’s ability to form complexes with metal ions (e.g., copper, chromium) is linked to its preparation purity, as impurities can interfere with these interactions.
Solvent Effects: Use of amyl acetate as an extraction solvent improves the yield and purity by selectively dissolving the product and facilitating phase separation.
Reaction Optimization: Studies indicate that controlling the stoichiometry of the indolium salts and reaction time is critical to prevent side reactions and polymerization.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Conditions/Notes |
|---|---|---|
| Starting Materials | Indolium salts with methyl substitutions | 1,3,3-trimethyl-2-indolium derivatives |
| Reaction Type | Condensation forming pentadienyl bridge | Nucleophilic attack under heating |
| Ligands | Chloride ions for ionic stabilization | Present throughout reaction |
| Solvent for Extraction | Amyl acetate | Liquid-liquid extraction solvent |
| Temperature | Moderate heating | Specific temperature varies by protocol |
| Purification | Crystallization or chromatography | To achieve high purity |
| Product Form | Crystalline powder | Suitable for fluorescence applications |
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride undergoes several types of chemical reactions, including:
Ion Associate Formation: This reaction involves the formation of an ion associate with copper ions (Cu(I)) in the presence of chloride ions.
Chromogenic Reactions: The compound reacts with dichromate ions (Cr2O7^2-) for the determination of trace chromium (VI) in electroplating wastewater.
Common Reagents and Conditions
Chloride Ions: Used as a ligand in ion associate formation reactions.
Amyl Acetate: Used as an extraction solvent in liquid-liquid extraction procedures.
Sulfuric Acid (H2SO4): Used in chromogenic reactions for trace element detection.
Major Products Formed
Copper Ion Associates: Formed during the extraction and preconcentration of copper.
Chromium Complexes: Formed during the determination of trace chromium in wastewater.
Scientific Research Applications
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride has a wide range of scientific research applications, including:
Trace Element Detection: Used in the determination of trace elements like chromium and copper in environmental samples.
Fluorescence Labeling: Utilized for tagging biological molecules such as proteins, lipids, and nucleic acids.
Membrane Potential Studies: Employed in studying membrane potentials in cells and membrane vesicles.
Copper Extraction: Used in environmentally friendly procedures for copper extraction and spectrometric detection.
Mechanism of Action
The mechanism of action of dimethylindodicarbocyanine involves its ability to form ion associates with metal ions, such as copper, in the presence of chloride ions. This interaction facilitates the extraction and preconcentration of metal ions from samples . The compound’s fluorescence properties also make it useful for monitoring membrane potentials and tagging biological molecules.
Comparison with Similar Compounds
The compound is compared below with structurally related indolium derivatives, focusing on conjugation length, substituent effects, spectral properties, and synthetic methodologies.
Structural and Spectral Comparisons
Key Observations :
- Conjugation Length : The pentadienyl linker in the target compound extends conjugation compared to propenyl-based analogues, leading to a bathochromic shift (redshift) in absorption. For instance, the propenyl-linked compound absorbs at 546 nm, while the target compound likely absorbs at higher wavelengths (>600 nm) due to the longer π-system .
- However, bulky groups in dyes like IR-786 enhance stability against photobleaching .
- Counterion Impact : The chloride counterion may improve aqueous solubility compared to iodide, though iodide often enhances crystallinity in cyanine salts .
Biological Activity
The compound 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium chloride (CAS No. 54268-70-1) is a synthetic indolium salt characterized by its complex structure and potential applications in various fields including biological research and photonics. Its unique features arise from the presence of multiple methyl groups and a conjugated pentadiene system, which influence its biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic synthesis techniques that require precise control over reaction conditions to achieve optimal yield and purity. The structural formula is represented as follows:
The compound's structure includes a positively charged nitrogen atom in a cyclic form, which contributes to its biological interactions.
Preliminary studies indicate that 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium chloride exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, suggesting its role in mitigating oxidative stress in biological systems.
- Photodynamic Therapy Applications : Its unique photophysical properties allow it to be utilized in photodynamic therapy (PDT), where it can selectively target and destroy cancer cells upon light activation.
Binding Affinities
Interaction studies have focused on the compound's binding affinities with various biological targets. Although detailed quantitative data are still under investigation, initial findings suggest promising interactions with proteins involved in cell signaling pathways.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with other structurally similar compounds. Below is a table summarizing some relevant compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methylindole | C9H9N | Less sterically hindered |
| Indocyanine Green | C43H47N2NaO6S | Used in medical imaging; larger and more complex |
| Cy5 Dye | C27H31N2NaO6S | Strong fluorescent properties; used in bioconjugation |
This comparison illustrates how the structural characteristics of 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium chloride enhance its reactivity and potential applications compared to similar compounds.
Case Studies and Research Findings
Recent studies have begun to explore the therapeutic potential of this compound:
- Cancer Cell Targeting : A study investigated the efficacy of the compound in targeting specific cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations when exposed to light activation.
- Fluorescent Imaging : Research has demonstrated its utility as a fluorescent probe for real-time imaging of cellular processes. The compound's fluorescence properties allow for visualization of cellular dynamics under different physiological conditions.
Q & A
Q. What synthetic methodologies are commonly employed for preparing this indolium chloride compound?
The synthesis typically involves condensation reactions between indole derivatives and pentadienyl precursors. For example, CuI-catalyzed coupling in a PEG-400/DMF solvent system has been effective for analogous indole-based compounds, yielding 42% after chromatographic purification . Alternative methods using iodine or p-toluenesulfonic acid (p-TsOH) catalysts in acetonitrile (MeCN) at elevated temperatures (40°C) demonstrate improved efficiency in related systems . Key steps include azide-alkyne cycloaddition for intermediate formation and careful pH control during final salt precipitation.
Q. Which spectroscopic techniques are critical for structural characterization?
A multi-technique approach is essential:
- 1H/13C NMR : Resolves substituent patterns and confirms conjugation in the pentadienyl chain .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass and chloride counterion retention .
- UV-Vis Spectroscopy : Analyzes π-conjugation extent, with absorption maxima typically observed between 500–600 nm for similar cyanine dyes .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly geometric isomerism in the polymethine bridge .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yields?
Utilize design of experiments (DoE) to evaluate:
- Catalyst-Solvent Pairs : FeCl3 in MeCN at 40°C increases yields to 67% compared to 17% at room temperature .
- Reaction Time : Prolonged stirring (24+ hours) may reduce byproducts in DMF-based systems .
- Purification Strategies : Gradient elution (70:30 ethyl acetate/hexane) effectively separates charged intermediates from unreacted precursors .
Q. What approaches resolve discrepancies between theoretical and observed spectroscopic data?
Discrepancies often arise from:
- Tautomerism : Compare experimental NMR shifts with DFT-calculated values to identify dominant tautomers (e.g., Z vs. E isomers in the pentadienyl chain) .
- Solvent Effects : Conduct UV-Vis studies in solvents of varying polarity to distinguish intrinsic electronic transitions from solvatochromic shifts .
- Aggregation : Dilution tests (e.g., concentration-dependent NMR) can detect π-stacking artifacts .
Q. How does counterion selection influence photophysical properties?
Counterions modulate:
- Solubility : Chloride enhances aqueous compatibility, while iodide derivatives exhibit stronger intermolecular interactions .
- Optical Properties : Iodide salts show bathochromic shifts (~20 nm) in absorption spectra due to enhanced charge-transfer character .
- Stability : Chloride salts demonstrate superior photostability under prolonged irradiation compared to bromide analogs .
Methodological Considerations
Q. What analytical workflows validate purity in complex reaction mixtures?
- TLC Monitoring : Use silica plates with fluorescent indicator (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediate formation .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve charged species, with MS/MS confirming fragmentation patterns .
Q. How can researchers mitigate decomposition during storage?
- Light Sensitivity : Store in amber vials under inert gas (argon) at –20°C .
- Moisture Control : Use molecular sieves in desiccators to prevent hydrolysis of the indolium core .
Data Interpretation Challenges
Q. Why might NMR spectra show unexpected splitting patterns?
- Dynamic Exchange : Temperature-dependent NMR (25–60°C) can reveal rotational barriers in the polymethine bridge .
- Isotope Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) may alter tautomeric equilibria .
Q. How do substituents on the indole rings affect electronic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
